Trisbromoneopentyl alcohol
CAS No.:
Cat. No.: VC3973050
Molecular Formula: C5H9Br3O
Molecular Weight: 324.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9Br3O |
|---|---|
| Molecular Weight | 324.84 g/mol |
| IUPAC Name | 1,1,3-tribromo-2,2-dimethylpropan-1-ol |
| Standard InChI | InChI=1S/C5H9Br3O/c1-4(2,3-6)5(7,8)9/h9H,3H2,1-2H3 |
| Standard InChI Key | HFRIZVDRQKQDRM-UHFFFAOYSA-N |
| SMILES | CC(C)(CBr)C(O)(Br)Br |
| Canonical SMILES | CC(C)(CBr)C(O)(Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Trisbromoneopentyl alcohol, systematically named 2,2-bis(bromomethyl)-3-bromo-1-propanol, is a tertiary alcohol characterized by three bromine atoms attached to a neopentyl backbone. Its molecular weight is 324.84 g/mol, and it is identified by the CAS registry number 36483-57-5 . The compound’s structure comprises a central carbon atom bonded to two bromomethyl groups and a hydroxyl group, conferring both steric hindrance and polarity.
Synthesis and Industrial Production
Conventional Synthesis Routes
TBNPA is synthesized via the bromination of neopentyl alcohol (2,2-dimethyl-1-propanol) using hydrogen bromide () under acidic conditions. A patented method (CN101016227B) details a two-step process :
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Substitution Reaction: Neopentyl alcohol reacts with excess in acetic acid at 115–120°C under elevated pressure (0.6–0.8 MPa) to form tribromoneopentyl acetate.
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Ester Hydrolysis: The intermediate ester undergoes hydrolysis with methanol and mineral acids (e.g., ) at 0.4–0.6 MPa, yielding TBNPA with a purity ≥98% .
This method improves upon earlier approaches by optimizing pressure conditions to minimize loss and enhance reaction efficiency .
Table 1: Key Parameters in TBNPA Synthesis
| Parameter | Value/Range |
|---|---|
| Reaction Pressure | 0.6–0.8 MPa (Step 1) |
| 0.4–0.6 MPa (Step 2) | |
| Temperature | 115–120°C (Step 1) |
| 65–70°C (Step 2) | |
| Reaction Time | 14–16 hours (Step 1) |
| 3.5–4.5 hours (Step 2) | |
| Yield | ≥94% |
Purification and Quality Control
Post-synthesis purification involves activated carbon decolorization and solvent recovery using methanol-water mixtures, reducing environmental waste . Industrial producers emphasize compliance with RoHS standards, particularly for electronics applications .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
TBNPA exhibits exceptional thermal stability, with no decomposition observed below 200°C . Its logP value of 2.6 (at 22.5°C) indicates moderate lipophilicity, suggesting a tendency to bioaccumulate in fatty tissues . The compound’s low water solubility aligns with its use in hydrophobic matrices, such as polymers and coatings.
Table 2: Physical Properties of TBNPA
| Property | Value |
|---|---|
| Melting Point | 62–67°C |
| Density | 2.28 g/cm³ |
| Vapor Pressure | 0.032 Pa (25°C) |
| Water Solubility | 2 g/L (25°C) |
| LogP | 2.6 (22.5°C) |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 560 cm⁻¹ (C-Br stretch) and **3400 cm⁻¹\delta = 3.4\delta = 1.8$$ ppm) .
Applications in Industry
Flame Retardancy
TBNPA’s primary application lies in flame-retardant formulations for plastics, textiles, and electronic components. Its high bromine content (74% by mass) effectively quenches free radicals during combustion, reducing flammability . For example, it is incorporated into epoxy resins for printed circuit boards (PCBs) to meet UL94 V-0 standards .
Intermediate in Organic Synthesis
The compound serves as a precursor to brominated esters and ethers, which are utilized in specialty polymers and surfactants. Its sterically hindered structure enhances the thermal stability of derived products .
Environmental and Regulatory Considerations
Ecotoxicity and Bioaccumulation
Despite its industrial utility, TBNPA’s environmental persistence has raised concerns. The European Chemicals Agency (ECHA) classifies it as a PBT substance (persistent, bioaccumulative, toxic) due to its half-life of >60 days in soil and a bioconcentration factor (BCF) of 1,200 in fish .
Regulatory Status
Under the RoHS Directive (2011/65/EU), TBNPA is under evaluation for restriction in electrical and electronic equipment . The U.S. EPA’s Toxics Release Inventory (TRI) mandates reporting for facilities manufacturing or processing >10,000 pounds annually .
Future Perspectives and Alternatives
Green Chemistry Initiatives
Research is pivoting toward non-halogenated flame retardants, such as phosphorous-based compounds and mineral fillers (e.g., magnesium hydroxide). These alternatives aim to mitigate the ecological risks associated with brominated compounds like TBNPA .
Advanced Recycling Techniques
Emerging methods, including supercritical fluid extraction and enzymatic degradation, show promise in recovering TBNPA from polymer waste streams, reducing environmental leakage .
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